Cas no 1355969-68-4 (2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl-)

2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl-, is a fluorinated benzoxazine derivative with a rigid heterocyclic structure. Its key advantages include enhanced stability due to the dimethyl substitution at the 2-position and improved electronic properties conferred by the difluoro substitution at the 6,7-positions. The saturated 3,4-dihydro ring contributes to reduced reactivity, making it suitable for applications requiring controlled functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research as a versatile intermediate, offering opportunities for further derivatization. Its fluorine atoms also enhance lipophilicity and bioavailability, making it relevant for drug discovery. The structural features ensure consistent performance in synthetic pathways.
2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl- structure
1355969-68-4 structure
Product name:2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl-
CAS No:1355969-68-4
MF:C10H11F2NO
MW:199.197249650955
CID:5251420

2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl-
    • Inchi: 1S/C10H11F2NO/c1-10(2)5-13-8-3-6(11)7(12)4-9(8)14-10/h3-4,13H,5H2,1-2H3
    • InChI Key: RMORJMJEZMSLMJ-UHFFFAOYSA-N
    • SMILES: FC1C(=CC2=C(C=1)NCC(C)(C)O2)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 222
  • Topological Polar Surface Area: 21.3
  • XLogP3: 2.5

2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-395452-2.5g
6,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
1355969-68-4
2.5g
$1940.0 2023-03-02
Enamine
EN300-395452-10.0g
6,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
1355969-68-4
10.0g
$3088.0 2023-03-02
Enamine
EN300-395452-5.0g
6,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
1355969-68-4
5.0g
$2456.0 2023-03-02
Enamine
EN300-395452-1.0g
6,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
1355969-68-4
1.0g
$936.0 2023-03-02

2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl- Related Literature

Additional information on 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl-

Introduction to 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl (CAS No. 1355969-68-4) and Its Emerging Applications in Chemical Biology

The compound 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl (CAS No. 1355969-68-4) represents a fascinating molecule in the realm of chemical biology, characterized by its unique structural framework and promising pharmacological properties. This heterocyclic compound belongs to the benzoxazine class, a scaffold that has garnered significant attention due to its versatility in drug design and molecular recognition. The presence of difluoro and dimethyl substituents introduces specific electronic and steric effects that modulate its interactions with biological targets, making it a valuable candidate for further exploration.

In recent years, the benzoxazine core has been extensively studied for its potential in developing therapeutic agents. Its rigid bicyclic structure provides a stable platform for functionalization, enabling the creation of derivatives with tailored biological activities. The 6,7-difluoro substitution pattern enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development. This modification also imparts a unique electronic profile that can influence binding affinity and selectivity towards biological receptors.

One of the most compelling aspects of 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl is its potential as a building block for novel bioactive molecules. Researchers have leveraged this scaffold to develop compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated that benzoxazine derivatives can interact with enzymes and receptors involved in pathogenic processes. The dimethyl groups at the 2-position contribute to steric hindrance, which can fine-tune binding interactions and improve drug-like characteristics.

The fluorine atoms at the 6 and 7 positions play a pivotal role in modulating the compound's pharmacokinetic profile. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the context of 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl, these fluorine atoms likely contribute to reducing susceptibility to degradation by cytochrome P450 enzymes. This property is particularly advantageous for designing long-acting drugs that require sustained bioavailability.

Recent advances in computational chemistry have enabled more precise predictions of molecular interactions involving this compound. Molecular docking studies suggest that derivatives of 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl can bind effectively to targets such as kinases and transcription factors. These findings align with experimental observations where benzoxazine-based compounds have shown efficacy in preclinical models of various diseases. The combination of computational screening and experimental validation provides a robust framework for identifying promising candidates for further development.

The synthesis of 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl involves multi-step organic transformations that highlight the synthetic versatility of benzoxazine scaffolds. Key synthetic strategies include cyclization reactions followed by functional group manipulations to introduce the desired substituents. The use of fluorinating agents allows for precise incorporation of the difluoro moiety while maintaining regioselectivity. These synthetic approaches are well-suited for scalable production and further derivatization efforts.

In conclusion,2H-1,4-Benzoxazine, 6,7-*difluoro*-,3,4-*dihydro*-,2,2-*dimethyl* (CAS No. 1355969-68-4) stands out as a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique combination of substituents enhances its pharmacological profile by improving metabolic stability and binding affinity. As research continues to uncover new applications for benzoxazine derivatives, this molecule is poised to play a crucial role in developing next-generation therapeutic agents.

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